molecular formula C7H9NO4 B8443069 5-(Ethoxymethyl)isoxazole-3-carboxylic acid

5-(Ethoxymethyl)isoxazole-3-carboxylic acid

Cat. No. B8443069
M. Wt: 171.15 g/mol
InChI Key: KQTWQRIMKXLJOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Ethoxymethyl)isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C7H9NO4 and its molecular weight is 171.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Ethoxymethyl)isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Ethoxymethyl)isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(Ethoxymethyl)isoxazole-3-carboxylic acid

Molecular Formula

C7H9NO4

Molecular Weight

171.15 g/mol

IUPAC Name

5-(ethoxymethyl)-1,2-oxazole-3-carboxylic acid

InChI

InChI=1S/C7H9NO4/c1-2-11-4-5-3-6(7(9)10)8-12-5/h3H,2,4H2,1H3,(H,9,10)

InChI Key

KQTWQRIMKXLJOM-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=NO1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an oily suspension of ethyl 5-(bromomethyl)isoxazole-3-carboxylate (0.680 g; 2.91 mmol) in aqueous 1M sodium hydroxide (6.4 mL; 6.4 mmol) was added 1 mL of ethanol. The oily suspension immediately transformed to a white solid suspension. The mixture was stirred overnight at room temperature. The pH of the solution was adjusted between 2 and 3 by addition of 6N hydrochloric acid. The solution was extracted with ethyl acetate. Organic extracts were dried over magnesium sulfate and evaporated to afford 0.189 g (38%) of 5-(ethoxymethyl)isoxazole-3-carboxylic acid as a white solid, which was directly used in the next step.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

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